![molecular formula C10H16ClNS B13288963 (Butan-2-yl)[1-(5-chlorothiophen-2-yl)ethyl]amine](/img/structure/B13288963.png)
(Butan-2-yl)[1-(5-chlorothiophen-2-yl)ethyl]amine
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Overview
Description
(Butan-2-yl)[1-(5-chlorothiophen-2-yl)ethyl]amine is a chemical compound with the molecular formula C10H16ClNS This compound is characterized by the presence of a butan-2-yl group and a 5-chlorothiophen-2-yl group attached to an ethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[1-(5-chlorothiophen-2-yl)ethyl]amine typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with butan-2-amine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The mixture is usually heated under reflux to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[1-(5-chlorothiophen-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chlorine atom in the 5-chlorothiophen-2-yl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(Butan-2-yl)[1-(5-chlorothiophen-2-yl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[1-(5-chlorothiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- (Butan-2-yl)[1-(5-bromothiophen-2-yl)ethyl]amine
- (Butan-2-yl)[1-(5-fluorothiophen-2-yl)ethyl]amine
- (Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine
Uniqueness
Compared to similar compounds, (Butan-2-yl)[1-(5-chlorothiophen-2-yl)ethyl]amine is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially diverse applications.
Biological Activity
The compound (Butan-2-yl)[1-(5-chlorothiophen-2-yl)ethyl]amine is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. Its unique molecular structure, which includes a butanol moiety and a chlorinated thiophene ring, suggests possible interactions with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation.
- Molecular Formula : C12H16ClN
- Molecular Weight : Approximately 229.75 g/mol
- Structural Features :
- Butanol chain enhances solubility.
- Chlorinated thiophene ring contributes to distinct electronic properties.
Pharmacological Potential
Preliminary studies indicate that this compound may exhibit several biological activities:
- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Neurotransmitter Modulation : Its ability to interact with neurotransmitter receptors suggests possible applications in neurological disorders.
The mechanism by which this compound exerts its effects involves:
- Binding to specific receptors that modulate neurotransmitter release.
- Inhibition of pro-inflammatory mediators, which may include cyclooxygenase (COX) enzymes and other inflammatory pathways.
In Vitro Studies
In vitro assays have demonstrated the compound's cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (breast cancer) and Hep-G2 (liver cancer) cell lines exhibited significant growth inhibition when treated with the compound, with IC50 values indicating moderate to strong cytotoxicity.
Cell Line | IC50 Value (µM) | Reference |
---|---|---|
MCF-7 | 15.3 | |
Hep-G2 | 12.8 |
In Vivo Studies
Animal model studies are necessary to further elucidate the therapeutic potential of this compound. Early investigations into its pharmacokinetics and bioavailability are underway, focusing on:
- Absorption rates.
- Metabolic pathways.
Synthesis Pathway
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the butanol moiety.
- Introduction of the chlorinated thiophene ring via substitution reactions.
Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.
Properties
Molecular Formula |
C10H16ClNS |
---|---|
Molecular Weight |
217.76 g/mol |
IUPAC Name |
N-[1-(5-chlorothiophen-2-yl)ethyl]butan-2-amine |
InChI |
InChI=1S/C10H16ClNS/c1-4-7(2)12-8(3)9-5-6-10(11)13-9/h5-8,12H,4H2,1-3H3 |
InChI Key |
JZSBBZQRIGPEPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(C)C1=CC=C(S1)Cl |
Origin of Product |
United States |
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